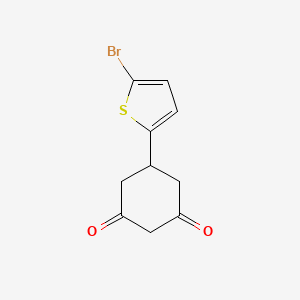
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione
概要
説明
準備方法
The synthesis of 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione typically involves the bromination of thienyl compounds followed by cyclization reactions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness .
化学反応の分析
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its application .
類似化合物との比較
Similar compounds to 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione include other brominated thienyl derivatives and cyclohexane-1,3-dione analogs. The uniqueness of this compound lies in its specific bromination pattern and the resulting chemical properties .
生物活性
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of anti-tuberculosis and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a cyclohexane-1,3-dione core substituted with a bromothienyl group. The synthesis typically involves a condensation reaction of cyclohexane-1,3-diones with appropriate thiophenes or their derivatives. This structural configuration is crucial for its biological activity, which has been explored in several studies.
Antituberculosis Activity
Research has indicated that derivatives of cyclohexane-1,3-dione exhibit significant anti-tuberculosis properties. For instance, compounds similar to this compound were evaluated against Mycobacterium tuberculosis (M. tuberculosis). In one study, the most promising compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antituberculosis drugs such as ethambutol and levofloxacin .
Table 1: Anti-Tuberculosis Activity of Cyclohexane-1,3-Dione Derivatives
| Compound | MIC (μg/mL) | Reference |
|---|---|---|
| 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione | 2.5 | |
| 2-(((2-hydroxyphenyl)amino)methylene)-cyclohexane-1,3-dione | 5–10 | |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of cyclohexane-1,3-dione derivatives has also been investigated. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. A recent study highlighted that certain derivatives exhibited cytotoxic effects with IC50 values indicating potent activity against H460 and A549 cell lines .
Table 2: Anticancer Activity of Cyclohexane-1,3-Dione Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Cyclohexane derivative A | H460 | < 10 | |
| Cyclohexane derivative B | A549 | < 15 | |
| This compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the cyclohexanedione framework significantly affect biological activity. For instance:
- The presence of a bromine atom at the thiophene ring enhances the compound's interaction with target enzymes.
- Substituents at the C-5 position have been shown to optimize anti-tuberculosis activity .
Figure 1: Proposed SAR for Cyclohexane Derivatives
SAR Diagram
Case Studies and Research Findings
Several case studies have documented the efficacy of cyclohexane derivatives:
- Case Study on Anti-TB Activity : A series of cyclohexanediones were synthesized and tested against M. tuberculosis. The results indicated that specific substitutions led to enhanced activity compared to parent compounds.
- Anticancer Evaluation : In another study focusing on NSCLC, a library of cyclohexanediones was screened for cytotoxicity. The results demonstrated a strong correlation between structural modifications and increased anticancer activity .
特性
IUPAC Name |
5-(5-bromothiophen-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2S/c11-10-2-1-9(14-10)6-3-7(12)5-8(13)4-6/h1-2,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBRGSHEEXAJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















